molecular formula C16H19ClN2O B7853904 1-(4-Phenoxyphenyl)piperazine hydrochloride CAS No. 62755-60-6

1-(4-Phenoxyphenyl)piperazine hydrochloride

Cat. No.: B7853904
CAS No.: 62755-60-6
M. Wt: 290.79 g/mol
InChI Key: KWLQLLCRCBDUAU-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Pharmacological Research

The piperazine moiety is a highly valued building block in drug design for several key reasons. Its unique physicochemical properties, including its typical basicity and water solubility, can be readily modulated through substitution at its nitrogen atoms. silae.it This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The conformational flexibility of the piperazine ring also enables it to interact with a diverse range of biological targets. silae.it

The presence of two nitrogen atoms provides opportunities for introducing various substituents, thereby creating a vast chemical space for exploration. This versatility has led to the incorporation of the piperazine scaffold into drugs targeting a wide array of diseases, including cancer, bacterial infections, and neurological disorders. silae.itresearchgate.net

Overview of Arylpiperazine Derivatives and Their Broad Therapeutic Relevance

Arylpiperazines, a subclass of piperazine derivatives where one of the nitrogen atoms is attached to an aromatic ring, have demonstrated a particularly broad spectrum of pharmacological activities. This structural motif is a key pharmacophore in numerous clinically successful drugs.

The therapeutic utility of arylpiperazine derivatives spans a wide range of conditions. They are well-known for their activity in the central nervous system (CNS), with applications in the treatment of depression, anxiety, and psychosis. nih.gov Their ability to interact with various neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, underpins their efficacy in these areas. nih.gov

Beyond the CNS, arylpiperazine derivatives have shown promise in other therapeutic domains. Research has highlighted their potential as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines. core.ac.ukmdpi.com Furthermore, their analgesic properties have been investigated for the management of neuropathic pain. mdpi.com The diverse biological activities of this class of compounds underscore their importance in ongoing drug discovery efforts.

Research Focus on 1-(4-Phenoxyphenyl)piperazine (B3063241) Hydrochloride within Chemical Biology

While extensive public-domain research specifically detailing the biological activities of 1-(4-Phenoxyphenyl)piperazine hydrochloride is still emerging, its structural similarity to other well-studied arylpiperazines suggests potential for a range of biological effects. The chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number62755-60-6
Molecular FormulaC16H19ClN2O
Molecular Weight290.79 g/mol

Research into analogous compounds, such as those with methoxy (B1213986) or fluoro substitutions on the phenyl ring, provides a basis for hypothesizing the potential therapeutic applications of this compound. For instance, many arylpiperazines are known to exhibit affinity for serotonin and dopamine receptors, suggesting a potential role in modulating neurotransmission. The phenoxy moiety could introduce additional interactions, such as pi-stacking or hydrophobic interactions, within the binding pockets of target proteins, potentially leading to altered potency or selectivity.

Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives is warranted to fully elucidate its therapeutic potential and to carve out its specific niche within the vast landscape of medicinal chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenoxyphenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-12-10-17-11-13-18;/h1-9,17H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLQLLCRCBDUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660724
Record name 1-(4-Phenoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62755-60-6
Record name 1-(4-Phenoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical Techniques for the Research and Characterization of 1 4 Phenoxyphenyl Piperazine Hydrochloride

Chromatographic Separations for Compound Purity and Identification

Chromatographic techniques are essential for separating 1-(4-Phenoxyphenyl)piperazine (B3063241) hydrochloride from impurities, starting materials, and byproducts. These methods are crucial for assessing the purity of a sample and for its initial identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of phenylpiperazine derivatives. mdpi.com These methods offer high resolution and sensitivity for both qualitative and quantitative analysis.

Reversed-phase HPLC is the most common mode used for the analysis of piperazine (B1678402) compounds. unodc.orgsielc.com In this setup, a nonpolar stationary phase, typically an octadecylsilane (C18) bonded silica column, is used with a polar mobile phase. unodc.orgnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate or formate buffer) to control the pH and improve peak shape. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with varying polarities. nih.gov

UPLC, which utilizes columns with smaller particle sizes (<2 µm), operates at higher pressures to achieve faster analysis times and enhanced resolution compared to traditional HPLC. mdpi.com This is particularly advantageous for high-throughput screening and detailed purity assessments.

Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule provides a chromophore that absorbs light in the UV region. nih.gov A diode array detector (DAD) can be used to acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov

Table 1: Representative HPLC/UPLC Conditions for Phenylpiperazine Analysis

Parameter Condition
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: AcetonitrileB: Phosphate Buffer (pH 2.0-4.5)
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV at 239-254 nm

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenylpiperazine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like phenylpiperazine derivatives. rsc.org It combines the separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. ojp.gov

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. researchgate.net The choice of the column is critical; for instance, an Rtx-200 or similar mid-polarity stationary phase can be used to separate various regioisomers of substituted phenylpiperazines. researchgate.net A temperature program, where the oven temperature is gradually increased, is used to elute the compounds from the column. rsc.org

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." researchgate.net The fragmentation pattern of phenylpiperazines is well-characterized. Common fragmentation involves the cleavage of the piperazine ring. nih.govresearchgate.net The molecular ion peak (M+) is often observed, which helps to determine the molecular weight.

Table 2: Typical GC-MS Parameters and Observed Fragments for Phenylpiperazine Analogs

Parameter Condition
Column Rtx-200 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium
Injection Mode Split
Oven Program Initial temp 60°C, ramp to 280°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Key Fragments (m/z) | Molecular Ion (M+), fragments from piperazine ring cleavage (e.g., loss of C2H4N), and fragments corresponding to the substituted phenyl group. nih.gov |

Spectroscopic Identification and Structural Elucidation

While chromatography is excellent for separation and purity assessment, spectroscopy is indispensable for the definitive identification and detailed structural elucidation of 1-(4-Phenoxyphenyl)piperazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework. researcher.life

In the ¹H NMR spectrum of 1-(4-Phenoxyphenyl)piperazine, distinct signals are expected for the protons on the phenoxy group, the phenyl ring attached to the piperazine, and the piperazine ring itself. chemicalbook.com

Aromatic Protons: The protons on the two aromatic rings will appear in the downfield region (typically 6.8-7.5 ppm). The substitution pattern creates specific splitting patterns (e.g., doublets, triplets, or multiplets) that help to confirm the positions of the substituents. chemicalbook.com

Piperazine Protons: The protons on the piperazine ring typically appear as multiplets in the range of 3.0-3.5 ppm. The protons on the carbons adjacent to the two different nitrogen atoms will have slightly different chemical shifts. chemicalbook.com

N-H Proton: The proton on the secondary amine of the piperazine ring (in the hydrochloride salt form) will appear as a broad signal that can exchange with deuterium oxide (D₂O). researcher.life

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. chemicalbook.com

Aromatic Carbons: Carbons in the two phenyl rings will resonate in the aromatic region (115-160 ppm). beilstein-journals.org

Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region (typically 45-55 ppm). chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(4-Phenoxyphenyl)piperazine Moiety

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.5 (multiplets) 115 - 135
Aromatic C-O / C-N - 145 - 160
Piperazine CH₂ (adjacent to N-Aryl) ~3.2 (multiplet) ~50
Piperazine CH₂ (adjacent to NH) ~3.1 (multiplet) ~45

| Piperazine NH | Broad signal | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. bris.ac.uk This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. nih.gov

Using a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ can be determined. nih.gov By comparing this experimental mass to the calculated masses of possible elemental formulas, the correct formula can be confirmed. For example, the HRMS analysis of a related compound, 1-(3-chloro-4-fluorophenyl)piperazine, observed the protonated molecular ion at m/z 215.0745, which corresponded to the calculated value of 215.0746 for the formula C₁₀H₁₃ClFN₂⁺, confirming its composition with an error of just 0.5 ppm. nih.gov This level of accuracy is critical for confirming the identity of new compounds or verifying the structure of known ones.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scispace.com For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features. researchgate.net

N-H Stretch: A broad absorption band is typically observed in the 3200-3500 cm⁻¹ region, corresponding to the stretching of the N-H bond in the protonated piperazine ring. scispace.com

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings. researchgate.net

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ (around 2800-2950 cm⁻¹) are due to the C-H stretching of the CH₂ groups in the piperazine ring. researchgate.net

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of carbon-carbon double bond stretching within the aromatic rings. scispace.com

C-O-C Stretch: A strong band corresponding to the C-O-C ether linkage is expected, typically appearing in the 1200-1250 cm⁻¹ region.

C-N Stretch: The stretching vibrations for the aliphatic and aromatic C-N bonds appear in the 1200-1350 cm⁻¹ range. researchgate.net

The unique combination of these absorption bands provides a characteristic fingerprint for the compound, useful for identification and quality control. unodc.org

Chemical Derivatization Strategies for Enhanced Detection

In the analytical landscape, the sensitive and accurate detection of molecules like this compound is paramount. However, the inherent structural properties of certain compounds, particularly the absence of a strong chromophore or fluorophore, can present significant challenges for common detection methods such as UV-Vis spectrophotometry or fluorescence spectroscopy. The piperazine moiety, a core component of the target molecule, does not absorb ultraviolet light to a significant degree, making its direct detection at low concentrations difficult. jocpr.comjocpr.com To overcome this limitation, chemical derivatization is a widely employed strategy in analytical chemistry. researchgate.net This process involves chemically modifying the analyte to introduce a new functional group, known as a tag, which possesses desirable detection characteristics.

The primary goal of derivatization in this context is to enhance the detectability of this compound by attaching a molecule that is highly responsive to a specific detection technique. For instance, by introducing a chromophoric group, the derivatized molecule can be readily quantified using HPLC with a UV detector (HPLC-UV). jocpr.comresearchgate.net Similarly, attaching a fluorophore allows for highly sensitive detection using a fluorescence detector (HPLC-FLD). researchgate.net

Several reagents have proven effective for the derivatization of piperazine and its analogues. These reagents typically react with the secondary amine groups within the piperazine ring.

Common Derivatization Reagents for Piperazine Compounds:

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts. researchgate.net This method is particularly useful for achieving low limits of detection in complex matrices. researchgate.net

4-Chloro-7-nitrobenzofuran (NBD-Cl): NBD-Cl is another effective reagent that reacts with secondary amines to produce a stable, UV-active derivative. jocpr.comjocpr.comresearchgate.net This allows for the sensitive quantification of piperazine-containing compounds using the more commonly available HPLC-UV instrumentation. jocpr.comresearchgate.net The resulting derivative exhibits strong absorption, enabling detection at trace levels. researchgate.net

Acetic Anhydride: In the context of gas chromatography-mass spectrometry (GC-MS), acetic anhydride can be used for pre-column derivatization. google.com This process increases the volatility and thermal stability of the analyte, improving its chromatographic behavior and facilitating its identification and quantification.

The selection of a derivatization strategy depends on several factors, including the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.

Derivatization ReagentAbbreviationFunctional Group TargetedResulting DerivativeEnhanced Detection Method
Dansyl ChlorideDNS-ClSecondary AmineFluorescent Sulfonamide AdductHPLC with Fluorescence Detection (HPLC-FLD)
4-Chloro-7-nitrobenzofuranNBD-ClSecondary AmineUV-Active DerivativeHPLC with UV Detection (HPLC-UV)
Acetic Anhydride-Secondary AmineAcetylated DerivativeGas Chromatography-Mass Spectrometry (GC-MS)

Method Validation Principles for Quantitative Analysis in Research Settings

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. mastelf.compharmaguideline.com For the quantitative analysis of this compound in a research setting, a validated method ensures the reliability, reproducibility, and accuracy of the obtained results. mastelf.compharmaguideline.com The principles of method validation are outlined in guidelines from regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). mastelf.comijarsct.co.in The following parameters are essential components of method validation for a quantitative HPLC method.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mastelf.comaaps.ca In the context of this compound, this means the analytical signal should be free from interference from starting materials, by-products, or other compounds in the sample. aaps.ca

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. mastelf.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²), generally ≥ 0.99, is expected. mastelf.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. mastelf.com It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. pda.org

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijarsct.co.in It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment. mastelf.com

Reproducibility: The precision between different laboratories. Precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements. mastelf.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijarsct.co.in The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijarsct.co.in The LOQ is a critical parameter for the determination of impurities or for the analysis of the compound at low concentrations. ijarsct.co.in

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. mastelf.com This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.

Validation ParameterDescriptionTypical Acceptance Criteria in a Research Setting
SpecificityAbility to differentiate and quantify the analyte in the presence of other components.No interference at the retention time of the analyte peak.
LinearityProportionality of the signal to the analyte concentration.Correlation coefficient (R²) ≥ 0.99. mastelf.com
RangeConcentration interval where the method is precise, accurate, and linear.Defined by the linearity studies.
AccuracyCloseness of the measured value to the true value.Typically 98.0% to 102.0% recovery for assay. pda.org
Precision (%RSD)Agreement among a series of measurements.Repeatability: %RSD ≤ 2%. mastelf.com Intermediate Precision: %RSD ≤ 2%. mastelf.com
Limit of Detection (LOD)Lowest concentration that can be detected.Signal-to-noise ratio of 3:1. jocpr.com
Limit of Quantitation (LOQ)Lowest concentration that can be accurately and precisely measured.Signal-to-noise ratio of 10:1. pda.org
RobustnessResistance to small, deliberate changes in method parameters.System suitability parameters should remain within acceptable limits.

Structure Activity Relationship Sar and Molecular Modeling of Arylpiperazines

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to decipher the complex relationship between a molecule's structure and its biological activity. For arylpiperazines, including derivatives of 1-(4-Phenoxyphenyl)piperazine (B3063241), these methods help rationalize experimental findings and predict the activity of novel, unsynthesized compounds.

QSAR analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This method is instrumental in identifying key physicochemical properties and structural features that govern the pharmacological effects of arylpiperazines.

Various QSAR studies have been successfully applied to arylpiperazine derivatives to understand their interactions with different receptors. For instance, a two-dimensional (2D) QSAR study using the Hologram QSAR (HQSAR) technique was performed on a series of 70 arylpiperazines with affinity for the 5-HT₁A receptor. nih.gov The resulting model demonstrated strong predictive power, indicating that specific atomic arrangements, bonding patterns, and donor/acceptor properties are crucial for high-affinity binding. nih.gov Three-dimensional (3D) QSAR studies have also been employed to develop novel arylpiperazines as selective antagonists for α₁-adrenoceptors, providing insights for designing compounds with improved side-effect profiles. nih.gov

These models help to predict the biological response of new derivatives, thereby prioritizing synthetic efforts. For example, QSAR models for 4-phenylpiperazines have helped to create a comprehensive understanding of their effects on the dopaminergic system by correlating structural properties with binding affinities for the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A) enzyme. nih.gov

Table 1: Examples of QSAR Models Applied to Arylpiperazine Scaffolds
QSAR Model TypeTargetKey Findings/ParametersSource
2D-HQSAR5-HT₁A ReceptorGenerated a robust model (q² = 0.81, r² = 0.96) using atoms, bonds, connections, and donor/acceptor properties as fragment distinctions. nih.gov
3D-QSARα₁-AdrenoceptorPharmacophore-based design to develop uro-selective antagonists with potentially fewer side effects. nih.gov
QSARAndrogen ReceptorA model was used to design and predict the cytotoxic activity of arylpiperazine derivatives against LNCaP prostate cancer cells. mdpi.com
E-State Index QSAR5-HT₁A / α₁-Adrenergic ReceptorIdentified specific pharmacophoric requirements for activity and selectivity. Found that a bromine at the meta-position of the phenyl ring could be conducive to activity. researchgate.net

Artificial Neural Networks (ANNs) are advanced computational models, inspired by the structure of the human brain, that can recognize complex, non-linear patterns in data. mdpi.com In pharmaceutical research, ANNs are increasingly used to build predictive models that surpass traditional linear QSAR methods, especially when dealing with complex structure-activity relationships. nih.govorientjchem.org

ANNs have been effectively used to design new arylpiperazine compounds and predict their biological activity. In one study, ANNs and partial least squares (PLS) were used to develop predictive models for arylpiperazines targeting the 5-HT₂A receptor. nih.gov The models were then used to design new compounds, with the ANN model predicting that certain designed molecules (G3 and G15) would have pIC₅₀ values as high as the most active compounds in the original dataset. nih.gov

Another application involved a QSAR study on imidazolopiperazines, a related class of compounds, for anti-malarial activity. nih.gov An ANN model was developed that showed excellent predictive potential for activity against both the 3D7 and W2 strains of Plasmodium. nih.govresearchgate.net The high correlation coefficients for the training, validation, and test sets underscored the robustness of the non-linear approach. nih.govresearchgate.net

Table 2: Performance of an ANN Model in Predicting Anti-Malarial Activity
DatasetCorrelation Coefficient (R²) for 3D7 Strain ActivitySource
Training Set0.947 nih.govresearchgate.net
Validation Set0.959 nih.govresearchgate.net
Test Set0.920 nih.govresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict how a ligand, such as an arylpiperazine, binds to its receptor and how the resulting complex behaves over time. These methods provide a detailed, three-dimensional view of the interactions that are critical for molecular recognition and biological function.

For arylpiperazines, a common and critical interaction with aminergic G protein-coupled receptors (GPCRs) is the formation of a salt bridge or a charge-reinforced hydrogen bond. mdpi.combg.ac.rs This occurs between the protonatable nitrogen atom of the piperazine (B1678402) ring and the carboxyl group of a highly conserved aspartic acid residue (Asp³·³²) in the receptor's transmembrane helix 3 (TM3). mdpi.combg.ac.rs

Beyond this primary anchor, the aryl portion of the molecule engages in various non-covalent interactions within a hydrophobic pocket of the binding site. bg.ac.rs These interactions can include:

π-π Stacking: Interactions between the aromatic ring of the ligand and aromatic amino acid residues like Phenylalanine (Phe) or Tyrosine (Tyr).

CH-π Interactions: Interactions between C-H bonds of the ligand and the π-systems of aromatic residues. mdpi.com

van der Waals Forces: General hydrophobic interactions that stabilize the ligand within the pocket. nih.gov

Cation-π Interactions: An interaction between the positively charged piperazine nitrogen and the face of an aromatic ring of a residue like Phenylalanine. nih.gov

Molecular dynamics simulations further refine this understanding by showing how the ligand and receptor move and adapt to each other, providing a more dynamic and realistic picture of the binding event. researchgate.netnih.govmdpi.com

Docking studies predict the preferred orientation, or "pose," of a ligand when bound to a receptor. For arylpiperazine derivatives, simulations consistently predict a binding mode where the molecule adopts a linear arrangement, extending from the deep primary binding pocket toward a secondary, more extracellular region. mdpi.comnih.govnih.gov

The protonated piperazine nitrogen anchors the molecule to the conserved aspartic acid, while the aryl moiety (such as the phenoxyphenyl group) projects into the hydrophobic pocket formed by other transmembrane helices (e.g., TM5, TM6, TM7). bg.ac.rsnih.gov The specific nature of the aryl group and its substituents dictates the precise interactions within this pocket, influencing the ligand's affinity and selectivity. bg.ac.rs For example, molecular docking of certain phenylpiperazine derivatives into the topoisomerase IIα binding pocket has been used to confirm their potential as anticancer agents. nih.gov Similarly, docking simulations predicted that 1,4-Bis(2-chloro-4-nitrophenyl)piperazine could bind effectively to DNA, suggesting a potential anti-tumor mechanism. bohrium.com

A major strength of molecular modeling is its ability to identify the specific amino acid residues that form the binding site and are crucial for ligand interaction. bohrium.com For arylpiperazines binding to various receptors, a number of key residues have been consistently identified.

The most critical residue for aminergic GPCRs is the conserved Aspartic Acid (Asp) in TM3 (often numbered Asp 116 or Asp³·³²), which forms the salt bridge with the piperazine nitrogen. bg.ac.rsnih.gov

The hydrophobic pocket is lined with several aromatic and aliphatic residues. Studies on the 5-HT₁A receptor have identified Tryptophan (Trp 358) , Phenylalanine (Phe 361) , and Tyrosine (Tyr 390) as key components of this pocket. bg.ac.rs Other important residues for 5-HT₁A receptor interaction include Threonine (Thr 188, Thr 5.39) , and Serine (Ser 5.42) , which can form additional hydrogen bonds. bg.ac.rsnih.gov In studies of the Sigma-1 receptor, a different set of hydrophobic residues, including Val84, Trp89, Met93, Leu95, Tyr103, and Phe107 , were found to be important for stabilizing the ligand through van der Waals and cation-π interactions. nih.gov

Table 3: Key Amino Acid Residues Interacting with Arylpiperazine Scaffolds in Various Receptors
ReceptorKey Interacting ResiduesType of InteractionSource
5-HT₁A ReceptorAsp 116 (Asp³.³²)Salt bridge / Charge-reinforced H-bond mdpi.combg.ac.rsnih.gov
Phe 361, Trp 358, Tyr 390Hydrophobic / Aromatic (ETF) interactions bg.ac.rs
Phe⁶·⁵²CH-π interactions mdpi.com
Thr 188, Thr 5.39, Ser 5.42, Trp 6.48Hydrogen bonding bg.ac.rsnih.gov
Sigma-1 (S1R) ReceptorPhe 107π-cation interaction nih.gov
Val 84, Trp 89, Met 93, Leu 95, Tyr 103, Ile 178van der Waals / Hydrophobic nih.gov
ERRαPhe 328, Phe 495Hydrophobic interaction mdpi.com

Electrostatic Potential (ESP) Surface Analysis for Interaction Trends

Molecular Electrostatic Potential (ESP) surface analysis is a valuable computational tool in drug discovery for understanding and predicting how a molecule will interact with a biological target. chemrxiv.orgchemrxiv.org The ESP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. researchgate.net This map helps in identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for noncovalent interactions like hydrogen bonding and electrostatic attractions with the receptor. chemrxiv.org

In the context of arylpiperazines, the ESP surface provides insights into key pharmacophoric features. The protonatable nitrogen atom of the piperazine ring typically presents a region of positive electrostatic potential, making it a key site for interaction with negatively charged residues in the receptor's binding pocket, such as a highly conserved aspartate residue in the third transmembrane helix of aminergic G protein-coupled receptors. mdpi.com Conversely, electronegative atoms, such as oxygen in a methoxy (B1213986) substituent on the aryl ring, create regions of negative potential that can act as hydrogen bond acceptors. researchgate.net

The distribution of electrostatic potential across the entire molecule influences its orientation and binding affinity within the receptor. By analyzing the ESP surfaces of a series of arylpiperazine derivatives, researchers can discern trends that correlate with their biological activity. For instance, modifications to the substituents on the aryl ring can significantly alter the ESP map, leading to changes in receptor affinity and selectivity. researchgate.net The analysis of ESP surfaces is, therefore, an integral part of modern quantitative structure-activity relationship (QSAR) studies, guiding the design of new ligands with optimized interaction profiles. mdpi.comnih.gov

Influence of Substituent Modifications on Biological Activity and Selectivity

Effects of Aromatic and Alicyclic Substituents

The nature and position of substituents on the aryl ring of arylpiperazines play a pivotal role in determining their affinity and selectivity for different receptors, such as serotonin (B10506) (5-HT) and dopamine (D2) receptors. researchgate.net Research has shown that both electron-donating and electron-withdrawing groups can modulate the pharmacological profile of these compounds.

For example, in a series of N-phenylpiperazines linked to a coumarin (B35378) ring, it was observed that electron-withdrawing substituents in the para position of the phenyl ring led to a significant reduction in activity at both 5-HT1A and D2A receptors. researchgate.net Conversely, other studies have shown that substituents at the ortho and meta positions can be well-tolerated or even beneficial for affinity. For instance, a 2-methoxyphenyl group is a common feature in many high-affinity 5-HT1A receptor ligands. nih.gov The introduction of bulky aromatic or alicyclic groups can also influence binding. Fused ring systems, such as a naphthyl group, can enhance affinity by engaging in additional hydrophobic and π-π stacking interactions within the receptor's binding pocket. researchgate.net

The following table illustrates the effect of different aromatic substituents on the binding affinity (Ki in nM) of arylpiperazine derivatives for the 5-HT1A receptor.

Aryl SubstituentKi (nM) for 5-HT1A Receptor
Phenyl> 1000
2-Methoxyphenyl1.8
1-Naphthyl0.8
2,3-Dichlorophenyl4.6
3-(Trifluoromethyl)phenyl12

This table is a representative compilation from various sources and is intended for illustrative purposes.

Impact of Side Chain Length and Flexibility on Binding Affinity

Long-chain arylpiperazines (LCAPs) are a significant class of compounds where a flexible alkyl chain connects the core arylpiperazine moiety to a terminal fragment. nih.gov The length and flexibility of this side chain are critical determinants of binding affinity and receptor subtype selectivity. acs.orguniba.it Studies have consistently shown that an optimal side chain length is required for effective interaction with the receptor.

For the 5-HT1A receptor, variations in the length of the alkyl spacer can lead to dramatic changes in affinity. nih.govmdpi.com For instance, in one study, elongating the hydrocarbon chain from a methyl to a hexyl group on the N4-position of the piperazine ring increased the affinity for the 5-HT1A receptor, with the N-n-hexyl derivative showing a local maximum in affinity. nih.gov Similarly, in another series of compounds, a tetramethylene (four-carbon) spacer between the piperazine ring and a terminal phthalimido group was found to be optimal for high affinity at 5-HT1A sites. nih.gov

The flexibility of the side chain also plays a role. While a certain degree of flexibility is necessary to allow the molecule to adopt an optimal conformation within the binding site, excessive flexibility can be entropically unfavorable. Conversely, a rigid side chain may not be able to achieve the necessary orientation for effective binding. researchgate.net

The table below demonstrates the influence of side chain length on the binding affinity of a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives for the 5-HT1A receptor.

Linker Length (n)Terminal GroupKi (nM) for 5-HT1A Receptor
2Phthalimido23.0
3Phthalimido4.4
4Phthalimido0.6
5Phthalimido3.5

Data compiled for illustrative purposes based on trends reported in the literature. nih.gov

Role of Electronic, Steric, and Hydrophobic Parameters in Receptor Affinity

Quantitative structure-activity relationship (QSAR) studies are frequently employed to understand the specific contributions of electronic, steric, and hydrophobic properties of substituents to the receptor affinity of arylpiperazines. nih.govresearchgate.net These studies mathematically model the relationship between the physicochemical properties of a series of compounds and their biological activities. slideshare.netuwec.edu

Electronic Parameters: The electronic nature of substituents on the aryl ring, often described by the Hammett constant (σ), influences the charge distribution of the molecule and its ability to form electrostatic or hydrogen-bonding interactions with the receptor. slideshare.net As mentioned earlier, strongly electron-withdrawing groups in the para position can be detrimental to the affinity for 5-HT1A and D2A receptors. researchgate.net

Steric Parameters: The size and shape of substituents, described by parameters like Taft's steric factor (Es) or molar refractivity (MR), are crucial for ensuring a proper fit within the receptor's binding pocket. slideshare.net While some receptor subtypes can accommodate bulky substituents, others have more restricted steric requirements. For example, the 5-HT1A receptor is known to accommodate voluminous substituents at the ortho and meta positions of the aryl ring. researchgate.net However, excessively large groups can lead to steric clashes and a decrease in affinity.

Hydrophobic Parameters: The hydrophobicity of the molecule, often quantified by the partition coefficient (log P), plays a significant role in both its pharmacokinetic properties and its interaction with the receptor. The binding pockets of many receptors, including those for arylpiperazines, contain hydrophobic subpockets. Therefore, hydrophobic interactions between the ligand and nonpolar amino acid residues in the receptor are often a key driving force for binding. mdpi.com

A summary of the general influence of these parameters on arylpiperazine receptor affinity is presented below.

ParameterGeneral Influence on Receptor Affinity
Electronic Electron-donating or mildly withdrawing groups are often favored over strongly withdrawing groups, particularly at the para position. The electronic nature influences hydrogen bonding and electrostatic interactions.
Steric Optimal bulk and shape are required for a good fit. Some receptors tolerate bulk at specific positions (e.g., ortho/meta on the aryl ring), while others are more restrictive.
Hydrophobic A certain degree of hydrophobicity is generally favorable for interaction with hydrophobic pockets within the receptor binding site.

Mechanistic Elucidation of 1 4 Phenoxyphenyl Piperazine Hydrochloride Action

Identification and Validation of Specific Molecular Targets

Currently, there is no publicly available research that identifies or validates specific molecular targets for 1-(4-Phenoxyphenyl)piperazine (B3063241) hydrochloride. While studies on structurally related piperazine (B1678402) compounds show interactions with various receptors, such as sigma receptors and adrenergic receptors, this information cannot be directly extrapolated to 1-(4-Phenoxyphenyl)piperazine hydrochloride. Without dedicated binding assays and functional studies, its receptor affinity profile and primary molecular binding sites remain unknown.

Enzyme Kinetic Analysis of Inhibition or Activation

No enzyme kinetic analyses for this compound are present in the public domain. Consequently, it is not known whether this compound acts as an inhibitor or activator of any specific enzymes. Data on its inhibitory constant (Ki) or activation constant (Ka) against any enzymatic target is unavailable, precluding any assessment of its potency or mechanism of enzyme modulation.

Preclinical Metabolic Fate of Piperazine Derivatives

In Vitro Metabolism Studies (e.g., with liver microsomal fractions)

In vitro metabolism studies are crucial for elucidating the biotransformation of drug candidates. These studies often utilize liver microsomal fractions, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. For piperazine (B1678402) derivatives, such studies have revealed that they are substrates for various CYP isoforms, including CYP3A4 and CYP2D6, which are responsible for the metabolism of a wide range of drugs. nih.govresearchgate.net

For instance, studies on the designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), a compound structurally similar to 1-(4-phenoxyphenyl)piperazine (B3063241), have been conducted using human liver microsomes. nih.gov These in vitro systems help to identify the primary metabolic pathways and the enzymes involved, providing a predictive model for in vivo metabolism. The metabolism of other piperazine-containing drugs, such as the antipsychotic perphenazine, has also been extensively studied using human liver microsomes to identify the contributing CYP isoforms. nih.govnih.gov

The general findings from these in vitro studies indicate that piperazine derivatives undergo extensive metabolism, primarily through oxidative pathways catalyzed by CYP enzymes. The specific metabolites formed can vary depending on the substituents on the piperazine and aryl rings.

Identification of Biotransformation Products

The identification of biotransformation products is a key aspect of understanding a drug's metabolic profile. For piperazine derivatives, a variety of metabolites have been identified, resulting from modifications to both the piperazine ring and its substituents.

A common metabolic transformation for arylpiperazine compounds is N-dealkylation, which involves the removal of a substituent from one of the nitrogen atoms of the piperazine ring. nih.govresearchgate.net For example, the metabolism of the antipsychotic drug aripiprazole, which contains a piperazine moiety, results in the formation of an active metabolite, dehydroaripiprazole, through N-dealkylation and other reactions. researchgate.net

Another significant biotransformation is hydroxylation, which can occur on the aromatic rings or the alicyclic piperazine ring. nih.govfrontiersin.org In the case of 1-(4-methoxyphenyl)piperazine (MeOPP), the major metabolite identified is 1-(4-hydroxyphenyl)piperazine, formed through O-demethylation, which is a type of aromatic modification. nih.gov This suggests that for 1-(4-phenoxyphenyl)piperazine, hydroxylation of the phenyl or phenoxy rings is a plausible metabolic pathway.

Characterization of Metabolic Pathways

The metabolism of piperazine derivatives is characterized by several key pathways, including oxidative dealkylation, aromatic hydroxylation, and alicyclic hydroxylation. These pathways are often interconnected, leading to a diverse range of metabolites.

Oxidative Dealkylation

Oxidative N-dealkylation is a major metabolic route for many piperazine-containing drugs. nih.govresearchgate.net This reaction is typically catalyzed by CYP enzymes, with CYP3A4 being a significant contributor for many arylpiperazine derivatives. nih.gov The process involves the enzymatic hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves, resulting in the dealkylated piperazine and a corresponding aldehyde or ketone. nih.gov This pathway is significant as the resulting dealkylated metabolites can sometimes be pharmacologically active, as seen with some antipsychotic drugs. researchgate.net

Aromatic Hydroxylation

Aromatic hydroxylation is another key metabolic pathway for compounds containing phenyl rings. nih.gov This process involves the introduction of a hydroxyl group onto the aromatic ring, a reaction also mediated by CYP enzymes, particularly CYP2D6 for many arylpiperazine compounds. nih.gov The study of 1-(4-methoxyphenyl)piperazine (MeOPP) demonstrated that O-demethylation, leading to a hydroxylated metabolite, is the primary metabolic step. nih.gov This was found to be mainly catalyzed by the polymorphic enzyme CYP2D6. nih.gov Given the presence of two phenyl rings in 1-(4-phenoxyphenyl)piperazine, aromatic hydroxylation is a highly probable metabolic pathway.

Alicyclic Hydroxylation

Alicyclic hydroxylation refers to the hydroxylation of the saturated piperazine ring itself. This is a common metabolic pathway for many alicyclic amines and has been observed in piperazine derivatives. frontiersin.orgresearchgate.net This hydroxylation can lead to the formation of various isomeric alcohol metabolites, which can then be further oxidized or conjugated for excretion. Studies on other compounds with piperazine moieties have shown that aliphatic hydroxylation of the piperazine ring is a major metabolic route. frontiersin.org

Emerging Research and Future Directions for 1 4 Phenoxyphenyl Piperazine Hydrochloride

Design and Synthesis of Next-Generation Analogues for Enhanced Activity

The development of next-generation analogues of 1-(4-phenoxyphenyl)piperazine (B3063241) hydrochloride is an active area of research, with a focus on modifying the core structure to enhance desired biological activities. Synthetic strategies often involve the introduction of various substituents on the phenyl and piperazine (B1678402) rings to modulate the molecule's physicochemical properties and target interactions.

One common approach is the N-arylation of piperazine, which can be achieved through reactions with aryl halides, often containing electron-withdrawing groups, to form mono-N-aryl piperazines that are subsequently reacted with other aryl halides. core.ac.uk Another method involves a one-pot synthesis starting from diethanolamine (B148213) to generate the 1-(4-methoxyphenyl)piperazine (B173029) intermediate, which can then be further modified. core.ac.uk

Researchers are also exploring "scaffold-hopping" strategies to create novel derivatives. nih.gov For instance, 1,4-disubstituted piperazine-2,5-diones have been designed and synthesized as derivatives of bisepoxylignans to explore new biological activities like antioxidative properties. nih.gov The synthesis of these analogues often involves reacting a substituted piperazine-2,5-dione with an appropriate acyl chloride. nih.gov

Modifications to the substitution pattern on the piperazine nucleus have been shown to cause a recognizable difference in the medicinal potential of the resulting molecules. nih.gov The synthesis of these new analogues aims to improve target affinity, selectivity, and pharmacokinetic profiles.

Table 1: Synthetic Strategies for Piperazine Analogues

Strategy Description Starting Materials Example Application
N-Arylation Sequential reaction of piperazine with two different aryl halides. core.ac.uk Piperazine, Aryl halides Synthesis of N,N'-diarylpiperazines. core.ac.uk
One-Pot Synthesis In-situ generation of N-arylated piperazine from diethanolamine. core.ac.uk Diethanolamine, Aryl amine Efficient synthesis of 1-arylpiperazine intermediates. core.ac.uk
Scaffold Hopping Replacing a core molecular structure with a different one while maintaining similar biological activity. nih.gov Substituted piperazine-2,5-diones Creation of novel antioxidants based on lignan (B3055560) scaffolds. nih.gov

| Diazonium Coupling | Diazotization of a primary arylamine followed by coupling with a secondary arylpiperazine. researchgate.net | Primary arylamine, 1-Arylpiperazine | Synthesis of 1-Aryl-4-(2-aryl-1-diazenyl)-piperazines. researchgate.net |

Exploration of Novel Therapeutic Indications and Biological Activities

The versatile piperazine scaffold is a key component in a wide array of therapeutic agents, and research continues to uncover new potential applications for its derivatives. nih.govresearchgate.net While initially recognized for its role in central nervous system (CNS) agents, the piperazine moiety is now being investigated for a broad spectrum of biological activities. nih.govresearchgate.net

Recent studies have explored piperazine derivatives for their potential as:

Anticancer agents : Numerous molecules with a piperazine group have been investigated for their anti-cancer activity, with some clinically used drugs like Imatinib containing this pharmacophore. researchgate.net Novel derivatives are being tested against various cancer cell lines, including cervix cancer (HeLa) and glioblastoma (U87). researchgate.net

Antiviral agents : Piperazine derivatives have been designed as HIV-1 entry inhibitors by targeting the CCR5 receptor. nih.gov Other research has focused on developing agents against viruses like the potato virus Y (PVY). mdpi.com

Antimicrobial agents : Azole-containing piperazine derivatives have shown moderate to significant in vitro antibacterial and antifungal activities. researchgate.net

Anti-inflammatory agents : The piperazine nucleus is found in compounds with anti-inflammatory properties. nih.gov

Cardioprotective agents : Research has indicated the potential for piperazine-based molecules in cardiovascular protection. nih.gov

Metabolic disease treatments : A series of novel piperazine pan-PPARs agonists were developed for the potential treatment of liver fibrosis. nih.gov Additionally, piperazine derivatives have been identified as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes mellitus. nih.gov

This expansion into diverse therapeutic areas highlights the chemical tractability and pharmacological importance of the piperazine scaffold. researchgate.net

Table 2: Investigated Therapeutic Areas for Piperazine Derivatives

Therapeutic Area Biological Target/Mechanism Example Indication
Oncology Various, including protein kinase inhibition. researchgate.net Glioblastoma, Cervix Cancer, GIST. researchgate.net
Virology CCR5 antagonism, viral coat protein interaction. nih.govmdpi.com HIV-1, Potato Virus Y. nih.govmdpi.com
Infectious Diseases General antimicrobial activity. researchgate.net Bacterial and fungal infections. researchgate.net
Inflammation Anti-inflammatory pathways. nih.gov Inflammatory disorders. nih.gov
Cardiology Cardioprotective mechanisms. nih.gov Cardiovascular diseases. nih.gov
Metabolic Disorders PPAR agonism, DPP-IV inhibition. nih.govnih.gov Liver Fibrosis, Diabetes Mellitus. nih.govnih.gov

| CNS Disorders | Serotonin (B10506) and dopamine (B1211576) receptor modulation. nih.govresearchgate.net | Antipsychotic, Antidepressant. nih.govresearchgate.net |

Application of Advanced Computational Drug Design Strategies

Computational drug design has become an indispensable tool in the development of novel 1-(4-phenoxyphenyl)piperazine hydrochloride analogues. These advanced strategies allow for the rational design of molecules with enhanced affinity and selectivity for their biological targets.

Molecular docking is frequently employed to predict the binding mode of piperazine derivatives within the active site of a target protein. nih.govrsc.org This technique was used to analyze the interaction of piperazine-based compounds with the sigma-1 receptor (S1R), revealing key amino acid residues involved in binding and helping to understand the pharmacophoric elements shared with known ligands. nih.govrsc.org

Molecular dynamics (MD) simulations further enrich these studies by providing insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding poses and crucial interactions. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are also utilized to correlate the chemical structure of compounds with their biological activity. A 3D-QSAR model, for instance, guided the synthesis of 1,3,5-triazine (B166579) derivatives containing a piperazine structure, leading to compounds with potent anti-PVY activity. mdpi.com Furthermore, Quantum-Polarized Ligand Docking (QPLD) studies have been used to demonstrate how piperazine derivatives fit into the binding site of the DPP-IV enzyme, forming key hydrogen bonds. nih.gov

These computational approaches not only help in understanding the mechanism of action but also aid in prioritizing synthetic targets, thereby accelerating the drug discovery process. nih.gov

Table 3: Computational Methods in Piperazine Derivative Research

Computational Method Application Insights Gained
Molecular Docking Predicting binding orientation of ligands in a protein's active site. nih.govrsc.org Identification of key interactions and pharmacophoric features. nih.govrsc.org
Molecular Dynamics (MD) Simulating the movement of atoms and molecules over time. nih.govrsc.org Assessment of binding stability and conformational changes. nih.govrsc.org
3D-QSAR Relating the 3D properties of molecules to their biological activities. mdpi.com Guiding the design of new compounds with improved potency. mdpi.com
QPLD A docking method that accounts for induced-fit effects by using a quantum mechanically derived charge scheme. nih.gov Detailed understanding of ligand binding and interaction with key residues. nih.gov

| Physicochemical Property Calculation | Assessing drug-likeness and potential for blood-brain barrier penetration (log BB). nih.gov | Prediction of pharmacokinetic properties and CNS penetration. nih.gov |

Methodological Advancements in Compound Characterization and Biological Evaluation

The synthesis of novel this compound analogues is accompanied by advancements in the methods used for their characterization and biological evaluation. A comprehensive suite of analytical techniques is employed to confirm the structure and purity of newly synthesized compounds.

Standard characterization techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure. humanjournals.comnih.gov

Mass Spectrometry (MS) : Techniques like High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight and formula. humanjournals.comnih.gov

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in the molecule. humanjournals.comnih.gov

For biological evaluation, a variety of in vitro and in vivo assays are utilized to determine the efficacy and mechanism of action of the new compounds. For example, the anti-tubercular activity of piperazine derivatives has been assessed by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. humanjournals.com For potential antioxidants, cell-based assays using flow cytometry can reveal the ability of compounds to protect cells from oxidative damage. nih.gov

In the context of CNS agents, in vivo models such as apomorphine-induced mesh climbing and stereotypy assays in mice are used to evaluate potential atypical antipsychotic activity. nih.gov For antiviral research, cell-based assays are used to measure the inhibition of viral replication, for example, against HIV-1 in CEMx174 cells. nih.gov These evolving methodologies are crucial for accurately assessing the therapeutic potential of next-generation piperazine derivatives.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Phenoxyphenyl)piperazine hydrochloride?

A common approach involves cyclo-condensation reactions. For example, diethanolamine can be halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, which reacts with substituted aromatic amines (e.g., 4-phenoxyaniline) in aqueous conditions without catalysts to yield the piperazine core. Subsequent treatment with HCl forms the hydrochloride salt . Alternative methods include nucleophilic substitution of pre-formed piperazine derivatives with 4-phenoxyphenyl halides, followed by salt formation . Optimization of reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 amine-to-halide) is critical for yields >70%.

Q. How should researchers handle and store this compound to maintain stability?

Store at -20°C in airtight, light-protected containers to prevent hygroscopic degradation and oxidation. Stability data for analogous piperazine hydrochlorides (e.g., 1-(4-fluorophenyl)piperazine HCl) indicate ≥5-year stability under these conditions . For lab use, equilibrate to room temperature in a desiccator before opening to minimize moisture absorption.

Q. What analytical techniques are used to confirm purity and structural integrity?

  • 1H/13C NMR : Peaks for the phenoxyphenyl group (δ 6.8–7.4 ppm aromatic protons) and piperazine backbone (δ 2.8–3.5 ppm for N-CH2) validate structure .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 239–288 nm (λmax for phenylpiperazines) assess purity ≥98% .
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]+ (calculated for C16H17N2O·HCl: 296.1 g/mol) .

Advanced Research Questions

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

  • Substituent Variation : Replace the phenoxy group with electron-withdrawing (e.g., -F, -Cl) or donating (-OCH3) groups to modulate receptor binding. For example, 1-(4-fluorophenyl)piperazine HCl shows serotonin receptor affinity, suggesting the phenoxy group’s electronic effects are critical .
  • Scaffold Modification : Introduce methyl or acetyl groups to the piperazine nitrogen to evaluate steric effects on bioavailability .
  • In vitro Assays : Test analogs in receptor-binding assays (e.g., 5-HT1A/2A) using radioligand displacement (IC50 determination) .

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from:

  • Assay Conditions : Variations in cell lines (e.g., CHO vs. HEK293), buffer pH, or incubation time. Standardize protocols using reference compounds (e.g., serotonin for 5-HT receptors) .
  • Purity Discrepancies : Impurities >2% (e.g., unreacted aniline) may off-target effects. Cross-validate purity via orthogonal methods (HPLC + NMR) .
  • Salt Form Differences : Freebase vs. hydrochloride salts alter solubility. Ensure consistent salt forms in dose-response studies .

Q. What methodologies optimize the compound’s solubility for in vitro studies?

  • Co-solvents : Use DMSO (≤0.1% final concentration) for stock solutions. For aqueous buffers, add cyclodextrins (10–20 mM) to enhance solubility .
  • pH Adjustment : Piperazine derivatives show improved solubility at pH <4 (protonated amine). Use HCl or citrate buffers .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide) for sustained release in cell cultures .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15 min; for skin contact, wash with soap and water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.